Bis(triphenylphosphine)palladium(II) diacetate

Catalog No.
S662718
CAS No.
14588-08-0
M.F
C40H38O4P2Pd
M. Wt
751.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(triphenylphosphine)palladium(II) diacetate

CAS Number

14588-08-0

Product Name

Bis(triphenylphosphine)palladium(II) diacetate

IUPAC Name

acetic acid;palladium;triphenylphosphane

Molecular Formula

C40H38O4P2Pd

Molecular Weight

751.1 g/mol

InChI

InChI=1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4);

InChI Key

VKYBQFWSQQZDLX-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]

Cross-Coupling Reactions

Pd(OAc)2(PPh3)2 is a prominent catalyst for numerous cross-coupling reactions, where two different carbon-based moieties are linked together. These reactions are crucial for constructing complex organic molecules with precise control over the product structure. Some notable examples include:

  • Buchwald-Hartwig coupling: This reaction forms carbon-nitrogen bonds between aryl/vinyl halides and amine derivatives.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl/vinyl boronic acids and various electrophiles like alkyl/vinyl halides, triflates, and nonaflates.
  • Stille coupling: This reaction forms carbon-carbon bonds between aryl/vinyl stannanes and various electrophiles.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl/vinyl halides.
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and various electrophiles.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between silyl compounds and various electrophiles.
  • Heck reaction: This reaction forms alkenes from alkenes and aryl/vinyl halides.

The efficiency and selectivity of Pd(OAc)2(PPh3)2 in these reactions can be tuned by modifying reaction conditions and employing different ligands.

Other Applications

Beyond cross-coupling reactions, Pd(OAc)2(PPh3)2 finds applications in various other synthetic transformations, including:

  • C-H activation: This approach directly functionalizes C-H bonds in organic molecules, enabling targeted modifications without pre-functionalization.
  • Carbonylation reactions: These reactions introduce carbonyl groups (C=O) into organic molecules, leading to diverse functionalities like aldehydes, ketones, and esters.
  • Cyclization reactions: Pd(OAc)2(PPh3)2 can facilitate the formation of new rings within organic molecules, leading to various heterocyclic and carbocyclic compounds.

Molecular Structure Analysis

Pd(PPh3)2(OAc)2 features a central palladium (Pd(II)) atom bonded to two triphenylphosphine (PPh3) ligands and two acetate (OAc) groups in a square planar geometry []. The triphenylphosphine ligands are bulky electron donors, stabilizing the Pd(II) center. The acetate groups can act as leaving groups during catalytic cycles.


Chemical Reactions Analysis

Synthesis

Pd(PPh3)2(OAc)2 is typically synthesized by reacting palladium dichloride (PdCl2) with triphenylphosphine and sodium acetate in a suitable solvent like acetic acid [].

PdCl2 + 4 PPh3 + 2 NaOAc -> Pd(PPh3)2(OAc)2 + 2 NaCl + 2 PPh3•HCl

Catalytic Reactions

Pd(PPh3)2(OAc)2 is a versatile catalyst for various organic transformations, including:

  • Heck reaction: Formation of carbon-carbon bonds between aryl halides and alkenes.
Ar-X + alkene -> Ar-alkene (X = Cl, Br, I)
  • Suzuki reaction: Coupling of aryl or vinyl boronic acids with aryl or vinyl halides.
Ar-B(OH)2 + Ar’-X -> Ar-Ar’ (X = Cl, Br, I)
  • Sonogashira coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
RC≡CH + Ar-X -> RC≡C-Ar (X = Cl, Br, I)
  • Negishi coupling: Coupling of organozinc reagents with aryl or vinyl halides.
RZnX + Ar-X -> R-Ar (X = Cl, Br, I)

The exact mechanism of these reactions varies but generally involves a catalytic cycle where the Pd(II) center undergoes oxidation-reduction steps and facilitates bond formation between the reaction partners.

Decomposition

Pd(PPh3)2(OAc)2 decomposes upon heating, releasing acetic acid and triphenylphosphine oxide [].


Physical And Chemical Properties Analysis

  • Appearance: Lemon-yellow amorphous solid [].
  • Melting point: 136 °C (decomposes) [].
  • Solubility: Soluble in dichloromethane, chloroform, and hot acetic acid; insoluble in water [].
  • Stability: Air-stable; decomposes upon heating [].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

750.12801 g/mol

Monoisotopic Mass

750.12801 g/mol

Heavy Atom Count

47

Other CAS

14588-08-0

Dates

Modify: 2023-08-15

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